molecular formula C32H35N3O6 B2515847 CaSR antagonist 18c CAS No. 802916-30-9

CaSR antagonist 18c

Katalognummer B2515847
CAS-Nummer: 802916-30-9
Molekulargewicht: 557.647
InChI-Schlüssel: FCBOUJYKAGWYQM-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CaSR antagonist 18c is a Calcium-sensing receptor (CaSR) antagonist with an IC50 of 76 nM . It is a potential anabolic agent for the treatment of osteoporosis . The molecular formula of CaSR antagonist 18c is C32H35N3O6 .


Molecular Structure Analysis

CaSR antagonist 18c contains a total of 79 bonds, including 44 non-H bonds, 25 multiple bonds, 14 rotatable bonds, 1 double bond, 24 aromatic bonds, 4 six-membered rings, 1 secondary amide (aromatic), 1 secondary amine (aromatic), 1 hydroxyl group, and 1 primary amide .

Wissenschaftliche Forschungsanwendungen

1. Potential in Osteoporosis Treatment

The trisubstituted pyrimidine CaSR antagonist, including 18c, was identified as a potential anabolic agent for treating osteoporosis. Investigations around this compound led to improved potency and solubility, indicating its promise in promoting PTH release in vivo, which is crucial for bone health (Yang et al., 2009).

2. Role in Bone Cell Metabolism

CaSR plays a significant role in bone cell metabolism, regulating the recruitment, differentiation, and survival of osteoblasts and osteoclasts. The possibility of targeting bone CaSR with modulators like 18c could be a novel approach for treating bone diseases, especially osteoporosis (Marie, 2010).

3. Impact on Breast Cancer Pathogenesis

In breast cancer, CaSR acts as an oncoprotein and is implicated in the pathogenesis of skeletal metastases from breast cancer. CaSR antagonists like 18c could potentially be repurposed to target the receptor in cancerous tissues, offering new avenues for treating metastatic breast cancer (Das et al., 2020).

4. Influence on Kidney Cell Function

CaSR is expressed in kidney cells and plays an important role in calcium homeostasis. Research indicates that CaSR modulates cell proliferation in kidney mesangial cells, suggesting a potential therapeutic target in renal pathologies (Kwak et al., 2005).

5. Suppression of Gastric Cancer Cell Proliferation

The CaSR antagonist NPS-2143, similar in function to 18c, suppresses the proliferation, invasion, and migration of gastric cancer cells, indicating the role of CaSR in tumorigenesis and its potential as a therapeutic target (Zhang et al., 2019).

6. Role in Modulating Enteroendocrine Cell Function

CaSR mediates CCK secretions induced by dietary peptides in enteroendocrine cells, suggesting its role in nutrient sensing and gut hormone secretion, which could be modulated by antagonists like 18c (Nakajima et al., 2012).

7. Application in Persistent Pulmonary Hypertension

CaSR agonists and antagonists modulate CaSR expression in neonatal mice with persistent pulmonary hypertension (PPHN), indicating a potential therapeutic role for CaSR antagonists in treating PPHN (Wang et al., 2017).

Wirkmechanismus

CaSR antagonist 18c acts by blocking the calcium-sensing receptor (CaSR). This receptor is key in maintaining calcium homeostasis in the body. By blocking CaSR, the antagonist can influence various cellular processes and potentially serve as a therapeutic agent for conditions like osteoporosis .

Zukünftige Richtungen

Research into CaSR antagonists like 18c is ongoing, with potential applications in treating conditions like osteoporosis and Alzheimer’s disease . Further studies are needed to fully understand the potential of these compounds and their possible side effects.

Eigenschaften

IUPAC Name

6-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O6/c1-38-27-19-23(20-28(39-2)31(27)40-3)30-26(32(37)33-16-17-41-25-12-8-5-9-13-25)14-15-29(35-30)34-24(21-36)18-22-10-6-4-7-11-22/h4-15,19-20,24,36H,16-18,21H2,1-3H3,(H,33,37)(H,34,35)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBOUJYKAGWYQM-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C=CC(=N2)NC(CC3=CC=CC=C3)CO)C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C=CC(=N2)N[C@@H](CC3=CC=CC=C3)CO)C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CaSR antagonist 18c

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.